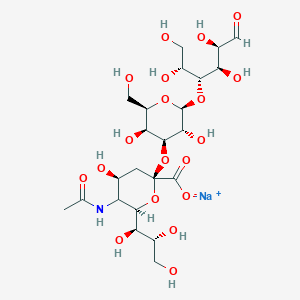

3'-Sialyllactose sodium

Description

Properties

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWFUJWFLMHANB-TZCPRLTCSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38NNaO19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128596-80-5 | |

| Record name | O-(N-Acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-D-glucose, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128596805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2- (hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3- yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIALYLLACTOSE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B0IF0U3U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Sialyllactose Sodium Salt: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3'-Sialyllactose (3'-SL) sodium salt is a prominent acidic oligosaccharide and a key component of human milk oligosaccharides (HMOs). It is a trisaccharide composed of N-acetylneuraminic acid (sialic acid), D-galactose, and D-glucose.[1][2][3] Growing research interest in 3'-Sialyllactose sodium salt stems from its diverse biological activities, including its role as a prebiotic, its immunomodulatory and anti-inflammatory effects, and its ability to inhibit pathogen binding.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its analysis and synthesis.

Chemical Structure and Identification

This compound salt is structurally defined as N-Acetyl-α-D-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucose, sodium salt.[1] The sialic acid moiety is linked to the 3-position of the galactose unit of lactose.[6]

| Identifier | Value | Reference |

| IUPAC Name | N-Acetyl-α-D-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucose, sodium salt | [1] |

| Synonyms | 3'-SL sodium salt, Neu5Acα(2-3)Galβ(1-4)Glc sodium salt, 3'-N-Acetylneuraminyl-D-lactose sodium salt | [7] |

| CAS Number | 128596-80-5 | [6][7] |

| Chemical Formula | C23H38NO19Na | [4] |

| Molecular Weight | 655.53 g/mol | [4] |

Physicochemical Properties

This compound salt is a white to off-white, amorphous powder or agglomerate.[1] It is highly soluble in aqueous solutions and sparingly soluble in organic solvents.[1]

| Property | Value | Reference |

| Appearance | White to off-white powder or agglomerates | [1] |

| Solubility | Readily soluble in water (up to 500 mg/mL at 25°C); Poorly soluble in organic solvents | [1] |

| pH (5% solution at 20°C) | 4.5 - 6.0 | |

| Water Content (Karl-Fischer) | ≤8.0% w/w | |

| Purity (HPLC) | >98.0% | [7] |

Biological Properties and Mechanisms of Action

This compound salt exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-pathogenic properties.

Anti-inflammatory Effects via NF-κB Signaling Pathway

3'-Sialyllactose has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3] It can inhibit the activation of NF-κB in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][3] The proposed mechanism involves the binding of 3'-Sialyllactose to the Toll-like receptor 4 (TLR4)-MD2 complex, which prevents LPS from binding and initiating the downstream signaling cascade.[1] This inhibition leads to reduced phosphorylation of IκB-α and subsequent suppression of NF-κB nuclear translocation, ultimately decreasing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

Caption: NF-κB Signaling Pathway and Inhibition by 3'-Sialyllactose.

Inhibition of Pathogen Adhesion

3'-Sialyllactose can act as a soluble decoy receptor, competitively inhibiting the binding of various pathogens to host cell surface glycans.[2] Many viruses and bacteria utilize sialic acid-containing structures as receptors for attachment and entry into host cells.[2][8] By mimicking these host cell receptors, 3'-Sialyllactose can effectively block pathogen adhesion and subsequent infection.[1] For example, it has been shown to inhibit the binding of influenza virus hemagglutinin to host cells.[9]

Caption: Mechanism of Pathogen Adhesion Inhibition by 3'-Sialyllactose.

Experimental Protocols

Structural Elucidation by ¹H-NMR Spectroscopy

This protocol outlines the procedure for acquiring and analyzing a ¹H-NMR spectrum of this compound salt for structural confirmation.[7]

A. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound salt and dissolve it in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

-

Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

B. NMR Data Acquisition:

-

Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the sample temperature to 298 K (25 °C).

-

Use a standard one-pulse sequence with presaturation for water suppression.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

C. Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Apply a baseline correction.

-

Reference the spectrum to the internal standard.

-

Integrate the signals and analyze the chemical shifts and coupling constants to confirm the characteristic proton signals of the Neu5Ac, Gal, and Glc residues.

Caption: Workflow for ¹H-NMR Analysis of this compound Salt.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for determining the purity of this compound salt using HPLC with a suitable detector.[3]

A. Materials and Reagents:

-

This compound salt standard and sample.

-

HPLC grade water and acetonitrile (B52724).

-

A suitable HPLC column, such as a hydrophilic interaction liquid chromatography (HILIC) column.

B. Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient might start at a high percentage of acetonitrile and gradually increase the water content.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric analytes like oligosaccharides.

C. Procedure:

-

Prepare a stock solution of the this compound salt standard in water.

-

Prepare the sample solution at a similar concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention time of the main peak corresponding to 3'-Sialyllactose.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.

Toxicological Profile

Toxicological studies have demonstrated that this compound salt has a favorable safety profile. It has been shown to be non-mutagenic and non-clastogenic in both in vitro and in vivo assays.[10] The lethal dose (LD50) in rats was found to be greater than 20 g/kg body weight, indicating very low acute toxicity.[10] Subchronic toxicity studies in rats have established a No Observed Adverse Effect Level (NOAEL) of over 2000 mg/kg body weight per day.[10] These findings support the safety of this compound salt for human consumption.

Conclusion

This compound salt is a biologically active oligosaccharide with significant potential in the fields of nutrition and therapeutics. Its well-defined chemical structure, favorable physicochemical properties, and compelling biological activities, particularly its anti-inflammatory and anti-pathogenic effects, make it a subject of ongoing research and development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this important human milk oligosaccharide.

References

- 1. mdpi.com [mdpi.com]

- 2. fda.gov [fda.gov]

- 3. Safety of 3′‐sialyllactose (3′‐SL) sodium salt produced by a derivative strain (Escherichia coli NEO3) of E. coli W (ATCC 9637) as a Novel Food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3'-Sialyllactose prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Binding inhibition of various influenza viruses by sialyllactose-modified trimer DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

biological role of 3'-Sialyllactose in immune modulation

An In-depth Technical Guide on the Biological Role of 3'-Sialyllactose (B164678) in Immune Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Sialyllactose (3'-SL) is a prominent acidic human milk oligosaccharide (HMO) composed of sialic acid linked to a lactose (B1674315) core (Neu5Acα2,3Galβ1,4Glc).[1] Beyond its established role as a prebiotic that shapes the gut microbiota, 3'-SL is emerging as a direct immunomodulator with significant therapeutic potential for a range of inflammatory and autoimmune conditions.[2][3] This technical guide provides a comprehensive overview of the mechanisms through which 3'-SL modulates the immune system, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Mechanisms of Immunomodulation

3'-SL's immunomodulatory effects are multifaceted, involving direct interactions with various immune cells and the modulation of intracellular signaling cascades, leading to a predominantly anti-inflammatory response.[2][4]

Anti-inflammatory Effects on Macrophages and Monocytes

3'-SL has demonstrated potent anti-inflammatory effects on key innate immune cells, including macrophages and monocytes. In both murine (RAW 264.7) and human (THP-1) macrophage/monocyte cell lines, as well as primary bone marrow-derived macrophages (BMDMs), 3'-SL significantly reduces the expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) upon stimulation with lipopolysaccharide (LPS).[2][4]

The anti-inflammatory effects of 3'-SL on macrophages are associated with the modulation of key signaling pathways. Notably, 3'-SL has been shown to inhibit the phosphorylation of NF-κB and STAT1, two critical transcription factors in the inflammatory response.[5] Furthermore, transcriptome analysis has revealed that 3'-SL promotes the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1 (SREBP1), which are involved in the resolution of inflammation and lipid metabolism.[4][6] These effects are associated with reduced histone H3K27 acetylation at specific LPS-inducible enhancers.[4][7]

The TLR4 Activation Controversy

Initial studies in murine models suggested that 3'-SL could activate Toll-like Receptor 4 (TLR4), a key receptor in the innate immune system that recognizes LPS.[8] However, subsequent research has revealed that this activation was likely due to LPS contamination in commercially available 3'-SL preparations.[8] Studies using LPS-free 3'-SL have shown that it does not activate NF-κB via human TLR4.[8] This highlights the critical importance of using endotoxin-free reagents in studying the immunomodulatory effects of 3'-SL.[2] While 3'-SL does not appear to directly activate TLR4, it effectively attenuates TLR4-induced low-grade inflammation in macrophages and endothelial cells.[4]

Modulation of T Cell Differentiation

3'-SL also plays a significant role in adaptive immunity by influencing T cell differentiation. It has been shown to directly induce TGF-β-mediated differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive inflammation.[9] Oral administration of 3'-SL in mouse models of atopic dermatitis led to an increase in the Treg population and a downregulation of disease-related cytokines.[9] In Jurkat T cells, 3'-SL has been observed to suppress the production of pro-inflammatory cytokines by inhibiting T cell activation in a dose-dependent manner.[10]

Interaction with Siglec Receptors

Sialic acid-binding immunoglobulin-type lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acids and are involved in regulating immune responses.[11][12] While 3'-SL contains a terminal sialic acid, studies using BMDMs from Siglec-1 and Siglec-E knockout mice have provided evidence against the direct involvement of these specific Siglecs in the anti-inflammatory effects of 3'-SL.[6] However, another study has demonstrated that 3'-SL can specifically bind to Siglec-3 (CD33) on human chronic myeloid leukemia K562 cells, inducing megakaryocyte differentiation and apoptosis.[13] This suggests that the interaction of 3'-SL with Siglec receptors may be cell-type specific and context-dependent.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key studies on the effects of 3'-SL on cytokine production.

Table 1: Effect of 3'-SL on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated Murine and Human Macrophages/Monocytes

| Cell Type | Cytokine | Treatment | Concentration | % Reduction vs. LPS alone | Reference |

| RAW 264.7 (murine) | IL-6 | 3'-SL | 500 µg/mL | ~80% | [6] |

| RAW 264.7 (murine) | IL-1β | 3'-SL | 500 µg/mL | ~70% | [6] |

| BMDMs (murine) | IL-6 | 3'-SL | 15 µg/mL (IC50) | ~50% | [4][6] |

| BMDMs (murine) | IL-1β | 3'-SL | 15 µg/mL (IC50) | ~50% | [4][6] |

| THP-1 (human) | IL-6 | 3'-SL | Not specified | Attenuated | [4][6] |

| THP-1 (human) | IL-1β | 3'-SL | Not specified | Attenuated | [4][6] |

Table 2: Effect of 3'-SL on Pro-inflammatory Cytokine Secretion

| Cell Type | Cytokine | Treatment | Concentration | % Reduction vs. Stimulant alone | Reference |

| hPBMCs (human) | IL-1β | 3'-SL | Not specified | Attenuated | [4][6] |

| Jurkat T cells (human) | IL-1β | 3'-SL | 250 µM | Drastically decreased | [10] |

| Jurkat T cells (human) | IL-6 | 3'-SL | 250 µM | Drastically decreased | [10] |

| Jurkat T cells (human) | TNF-α | 3'-SL | 250 µM | Drastically decreased | [10] |

Experimental Protocols

LPS Removal from 3'-Sialyllactose

A critical step for in vitro studies is the removal of contaminating LPS from commercial 3'-SL preparations.

Method: Triton X-114 Phase Separation [2]

-

Prepare a 1% (v/v) solution of Triton X-114 in pyrogen-free water and chill on ice.

-

Add the chilled Triton X-114 solution to the 3'-SL sample to a final concentration of 1%.

-

Incubate the mixture on ice with gentle stirring for 30 minutes to allow for micelle formation.

-

Transfer the mixture to a 37°C water bath for 10 minutes to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes at 25°C to pellet the detergent phase containing the LPS.

-

Carefully collect the upper aqueous phase containing the LPS-free 3'-SL.

-

Repeat the phase separation process at least two more times to ensure complete removal of LPS.

-

Quantify the remaining LPS concentration using a Limulus Amebocyte Lysate (LAL) assay.

In Vitro Immune Cell Assays

1. Cell Culture and Treatment:

-

Macrophages/Monocytes: Murine RAW 264.7 macrophages, primary bone marrow-derived macrophages (BMDMs), or human THP-1 monocytes are commonly used.[2][4] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

T Cells: Human Jurkat T cells are a standard model for studying T cell activation.[10]

-

Treatment: Cells are typically pre-treated with LPS-free 3'-SL for a specified period (e.g., 1-2 hours) before or concurrently with stimulation with an inflammatory agent like LPS (for macrophages/monocytes) or PMA/A23187 (for T cells).[2][10]

2. Analysis of Cytokine Expression:

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of cytokines (e.g., IL6, IL1B, TNF).[5]

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the secretion of cytokines into the cell culture supernatant.[2]

-

Collect supernatants from cell cultures.

-

Use commercially available ELISA kits specific for the cytokines of interest (e.g., IL-6, TNF-α, IL-1β).

-

Follow the manufacturer's instructions for the assay procedure.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

-

3. Western Blotting for Signaling Pathway Analysis:

-

Used to detect the phosphorylation status of key signaling proteins like NF-κB (p65) and STAT1.[5]

-

Lyse treated cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

4. NF-κB Reporter Assay:

-

Measures the transcriptional activity of NF-κB.[2]

-

Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase).

-

Treat the transfected cells with 3'-SL and/or an inflammatory stimulus.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. siallac.com [siallac.com]

- 4. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3'-Sialyllactose prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Siglecs and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Siglecs in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3'-sialyllactose targets cell surface protein, SIGLEC-3, and induces megakaryocyte differentiation and apoptosis by lipid raft-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Sialyllactose: A Technical Guide on its Prebiotic Role in Gut Microbiota Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Sialyllactose (B164678) (3'-SL) is a prominent human milk oligosaccharide (HMO) demonstrating significant potential as a next-generation prebiotic. Structurally, 3'-SL is composed of sialic acid linked to lactose, a configuration that allows it to resist digestion in the upper gastrointestinal tract and reach the colon intact.[1] There, it is selectively fermented by specific gut microbes, leading to the production of beneficial metabolites and a cascade of positive effects on gut health.[1] This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental validation of 3'-SL's prebiotic activity, serving as a comprehensive resource for professionals in gut health research and drug development.

Prebiotic Activity and Impact on Gut Microbiota

The prebiotic activity of 3'-SL is characterized by its selective fermentation by gut bacteria, leading to a modulation of the microbiota composition and an increase in the production of short-chain fatty acids (SCFAs).

Selective Fermentation and Microbial Modulation

Unlike some traditional prebiotics that primarily stimulate Bifidobacterium (a bifidogenic effect), 3'-SL exhibits a broader and more nuanced impact on the gut microbiome. In vitro and in vivo studies have demonstrated that 3'-SL promotes the growth of various beneficial bacteria.

In murine models, dietary 3'-SL has been shown to increase the abundance of Bacteroidetes and Verrucomicrobia, while reducing Deferribacteres.[2][3] At the genus level, supplementation has led to increases in Akkermansia, Bacteroides, and Coprococcus.[2][3] In vitro studies using adult human fecal microbiomes have highlighted the growth of SCFA-producing bacteria from the Lachnospiraceae family.[2][4] Furthermore, in a mouse model of atopic dermatitis, 3'-SL administration increased the Bifidobacterium population.[2]

Quantitative Data on Microbial Modulation

The following tables summarize the quantitative effects of 3'-SL on the composition of the gut microbiota from key in vitro and animal studies.

Table 1: Effect of 3'-Sialyllactose on Gut Microbiota Composition in in vitro Models

| Model System | 3'-SL Concentration | Key Microbial Changes | Reference |

| Simulator of Human Intestinal Microbial Ecosystem (SHIME®) - Adult Microbiome | Not Specified | Increased Phascolarctobacterium and Lachnospiraceae; No significant increase in Bifidobacterium | [4] |

| pH-controlled batch fermenter - Infant Fecal Sample | Not Specified | Significant increase in Bifidobacterium infantis and B. bifidum | |

| In vitro fermentation with adult fecal inoculum | Not Specified | Increased abundance of Bacteroides | [5] |

Table 2: Effect of 3'-Sialyllactose on Gut Microbiota Composition in Animal Models

| Animal Model | 3'-SL Dosage | Key Microbial Changes | Reference |

| Mice | Not Specified | Increased Bacteroidetes; Increased Akkermansia, Bacteroides, and Coprococcus | [1][3] |

| Neonatal Piglets | 2 or 4 g/L in formula | Altered gut microbiota profile | [1] |

| Mice with DSS-induced colitis | 25 mg/day | Enriched unclassified Clostridia_UCG_014 | [1][6] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 3'-SL by gut bacteria leads to the production of SCFAs, primarily acetate, propionate (B1217596), and butyrate (B1204436). These metabolites are crucial for maintaining gut health.[1][4] Butyrate is the primary energy source for colonocytes, while all three SCFAs contribute to an acidic gut environment that inhibits the growth of pathogens.

Quantitative Data on SCFA Production

Studies have consistently demonstrated that 3'-SL supplementation increases the production of total SCFAs, with specific effects on individual fatty acids.

Table 3: Effect of 3'-Sialyllactose on Short-Chain Fatty Acid Production

| Study Type | 3'-SL Concentration/Dosage | Key Findings on SCFA Production | Reference |

| In vitro (SHIME®) | Not Specified | Significantly increased butyrate concentration earlier than 6'-SL. Increased total SCFAs. | [1][4] |

| In vitro (SHIME®) | Not Specified | Increased propionate and butyrate. | [4] |

| In vitro (Infant fecal fermenter) | Not Specified | Synthesis of SCFAs and lactate. | [1] |

| Mice with DSS-induced colitis (Synbiotic with B. infantis) | 25 mg/day | Elevated SCFA levels, particularly acetic acid and butyric acid. | [1][6] |

| In vitro fecal fermentation | Not specified | Mainly elevated the production of butyrate. | [7] |

Mechanisms of Action on Gut Health

The benefits of 3'-SL extend beyond its role as a selective substrate for microbial fermentation. The resulting SCFAs, and potentially 3'-SL itself, can directly interact with host cells to improve gut barrier function and modulate the immune system.[1][8]

Enhancement of Gut Barrier Function

3'-SL and its metabolites contribute to the integrity of the intestinal barrier by:

-

Providing energy to colonocytes: Butyrate nourishes intestinal epithelial cells, promoting their health and function.[8]

-

Promoting epithelial cell growth and renewal: Studies in piglets have shown that 3'-SL supplementation can increase markers of cell proliferation in the gut.[8]

-

Strengthening tight junctions: The proteins that form the tight junctions between intestinal epithelial cells are crucial for preventing the leakage of harmful substances into the bloodstream.

Immune Modulation

3'-SL and its metabolites can influence the host's immune response, helping to maintain a balanced inflammatory state in the gut.[8]

-

Reduction of pro-inflammatory cytokines: Supplementation with 3'-SL has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

-

Activation of G-protein coupled receptors (GPRs): SCFAs can activate GPRs like GPR41 and GPR43 on intestinal epithelial and immune cells, which play a role in regulating inflammatory responses.[6] Studies suggest that 3'-SL's anti-inflammatory effects may be primarily mediated through GPR43 activation.[6]

Signaling Pathways

The biological effects of 3'-SL and its metabolites are mediated through complex signaling pathways within host cells.

SCFA-GPR Signaling

The binding of SCFAs to GPR41 and GPR43 initiates intracellular signaling cascades that can influence inflammatory responses and gut barrier function.

SCFA-mediated signaling via G-protein coupled receptors.

NF-κB Signaling Pathway

3'-SL has been shown to directly modulate the NF-κB signaling pathway in intestinal epithelial cells, a key regulator of inflammation.

Inhibition of the NF-κB signaling pathway by 3'-Sialyllactose.

PI3K/Akt Signaling Pathway

Research also indicates a role for 3'-SL in bone health, potentially through the activation of the PI3K/Akt signaling pathway in human bone marrow stromal cells, promoting their differentiation into bone-producing osteoblasts.[9] The PI3K/Akt pathway is also crucial for intestinal epithelial cell proliferation and homeostasis.

3'-SL and the PI3K/Akt signaling pathway.

Experimental Protocols

A variety of in vitro and in vivo models are employed to study the prebiotic effects of 3'-SL.

In Vitro Fermentation Models

This dynamic model simulates the entire gastrointestinal tract, allowing for the study of the adaptation of the gut microbiota to 3'-SL over time.

-

Protocol Outline:

-

Inoculation: The SHIME reactor, consisting of a series of vessels simulating the stomach, small intestine, and different colon regions, is inoculated with a fecal slurry from a human donor.

-

Stabilization Period (2 weeks): The microbial community is allowed to stabilize under simulated gut conditions.

-

Control Period (1-2 weeks): Baseline measurements of the microbial composition and metabolite production are taken.

-

Treatment Period (2-4 weeks): 3'-SL is added to the nutritional medium supplied to the model.

-

Washout Period (optional): The administration of 3'-SL is stopped to observe the resilience of the microbial changes.

-

Sampling and Analysis: Samples are collected regularly from the different colon vessels for 16S rRNA gene sequencing (microbiota composition) and HPLC or GC analysis (SCFA concentrations).

-

This simpler model is used to assess the initial fermentation of 3'-SL by a fecal microbial community.

-

Protocol Outline:

-

Fecal Slurry Preparation: A fresh fecal sample is homogenized in an anaerobic buffer.

-

Incubation: The fecal slurry is added to anaerobic tubes or bottles containing a basal nutrient medium with or without 3'-SL.

-

Fermentation: The cultures are incubated at 37°C under anaerobic conditions.

-

Sampling: Aliquots are taken at different time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.

-

Analysis: Samples are analyzed for changes in pH, microbial populations (e.g., via qPCR or 16S rRNA sequencing), and SCFA production (via HPLC or GC).[10][11]

-

Animal Models

Mice are commonly used to study the in vivo effects of 3'-SL on the gut microbiota and host physiology.

-

Protocol Outline:

-

Animal Acclimatization: Mice are acclimatized to the housing conditions and a standard chow diet.

-

Dietary Intervention: Mice are randomly assigned to a control diet or a diet supplemented with 3'-SL for a specified period (e.g., 2-4 weeks).

-

Sample Collection: Fecal samples are collected at baseline and throughout the study. At the end of the study, cecal contents and intestinal tissues are collected.

-

Analysis: Fecal and cecal samples are analyzed for microbiota composition (16S rRNA sequencing) and SCFA concentrations. Intestinal tissues can be used for histological analysis and gene expression studies.

-

Piglets are a relevant model for studying infant nutrition due to the similarities in their gastrointestinal physiology to humans.

-

Protocol Outline:

-

Animal Rearing: Newborn piglets are housed in a controlled environment and fed a milk replacer.

-

Dietary Groups: Piglets are assigned to different formula groups: a control formula and formulas supplemented with varying concentrations of 3'-SL.

-

Feeding and Monitoring: Piglets are fed their assigned diets for several weeks. Body weight, feed intake, and stool consistency are monitored.

-

Sample Collection: Fecal samples are collected during the study. At the end of the study, intestinal contents and tissues are collected.

-

Analysis: Samples are analyzed for microbiota composition, SCFA concentrations, and markers of intestinal health and development.

-

In Vitro Cell Culture Models

This model is used to assess the impact of 3'-SL and its fermentation products on intestinal barrier integrity.

-

Protocol Outline:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[12][13][14]

-

Treatment: The Caco-2 monolayers are treated with 3'-SL or the supernatant from in vitro fermentation studies.

-

Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured before and after treatment to assess the integrity of the tight junctions. A decrease in TEER indicates a compromised barrier.[12][13][14]

-

Paracellular Permeability Assay: A fluorescent marker that cannot pass through cells (e.g., Lucifer Yellow) is added to the apical side of the monolayer. The amount of the marker that crosses to the basolateral side is measured over time to assess paracellular permeability.[12]

-

Experimental and Logical Workflows

General workflow for in vitro fermentation studies.

Logical relationship of 3'-SL's prebiotic activity.

Conclusion

3'-Sialyllactose demonstrates significant potential as a next-generation prebiotic. Its ability to modulate the gut microbiota beyond the typical bifidogenic effect, leading to the production of beneficial SCFAs and subsequent enhancement of gut barrier function and immune regulation, makes it a compelling candidate for applications in infant nutrition, functional foods, and as a potential therapeutic agent for gut-related disorders.[1] Future research, particularly well-controlled human clinical trials, is needed to further elucidate its mechanisms and confirm its health benefits in various populations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative effect of sialic acid and 3'-sialyllactose on fecal microbiota fermentation and prebiotic activity in ETEC-challenged IPEC-J2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]

- 9. layerorigin.com [layerorigin.com]

- 10. Frontiers | Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula [frontiersin.org]

- 11. Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 14. 2.7. Transepithelial Electrical Resistance (TEER) Assay in Caco-2 Cell Monolayers [bio-protocol.org]

The Abundance and Origins of 3'-Sialyllactose: A Technical Guide for Researchers

An in-depth exploration of the natural sources, concentration, and analysis of the bioactive human milk oligosaccharide, 3'-Sialyllactose (B164678) (3'-SL), tailored for researchers, scientists, and drug development professionals.

Introduction

3'-Sialyllactose (3'-SL) is a prominent acidic trisaccharide and a key bioactive component of human milk oligosaccharides (HMOs).[1][2] Composed of N-acetylneuraminic acid (Neu5Ac) linked to a lactose (B1674315) core, 3'-SL plays a significant role in infant health, including immune system development, gut microbiome modulation, and neurodevelopment.[3][4][5] Its multifaceted biological activities have garnered considerable interest within the scientific and pharmaceutical communities, driving the need for a comprehensive understanding of its natural distribution and methods for its precise quantification. This technical guide provides a detailed overview of the natural sources and abundance of 3'-SL, methodologies for its analysis, and insights into its biological pathways.

Natural Sources and Abundance of 3'-Sialyllactose

The primary natural source of 3'-Sialyllactose is mammalian milk, with the highest concentrations found in human milk.[1] Its presence and concentration are influenced by several factors, including species, stage of lactation, and maternal genetics.[1][3]

Abundance in Mammalian Milk

Human milk, particularly colostrum, is the richest natural source of 3'-SL.[1] Concentrations of 3'-SL in human milk are notably higher than in the milk of other mammals, such as cows, goats, and pigs.[1][6] In bovine milk, while present, the concentration of 3'-SL is significantly lower.[1][7] The concentration of 3'-SL in human milk can vary, with some studies reporting relative stability or even an increase throughout lactation, in contrast to many other HMOs that see a significant decrease.[3]

The following table summarizes the quantitative data on the concentration of 3'-Sialyllactose in various natural sources:

| Natural Source | Concentration Range | Notes |

| Human Milk | ||

| Colostrum | 0.3 - 1.5 g/L[1] | Highest concentrations are typically observed in the first few days after birth.[1] One study found levels between 205.8 to 252.4 mg/L.[3] |

| Mature Milk | 0.1 - 0.8 g/L[1] | Concentrations tend to decrease as lactation progresses.[1] Some studies report ranges from approximately 76 mg/L to over 300 mg/L.[3] |

| Bovine Milk | ||

| Colostrum | 0.1 - 0.5 g/L[1] | Significantly lower than in human colostrum.[1] |

| Mature Milk | 0.01 - 0.1 g/L[1] | Present in much lower concentrations compared to human milk.[1] |

| Other Mammalian Milk | ||

| Porcine Milk | Variable | Contains 3'-SL, but concentrations are not as well-documented.[1] |

| Caprine (Goat) Milk | Low | Generally contains low levels of 3'-Sialyllactose.[1] |

| Microbial Production | ||

| Escherichia coli (engineered) | Up to 32.1 g/L[8] | Fermentation with genetically modified E. coli has achieved high yields, with some studies reporting up to 15.5 g/L.[1] |

Biosynthesis of 3'-Sialyllactose

The synthesis of 3'-SL occurs in the Golgi apparatus of mammary epithelial cells during lactation.[9] This enzymatic process involves two primary substrates: lactose and CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[9] A specific sialyltransferase enzyme facilitates the transfer of Neu5Ac from CMP-Neu5Ac to the 3-position of the galactose residue of lactose.[9]

Biosynthesis of 3'-Sialyllactose in the mammary epithelial cell.

Experimental Protocols for Quantification

Accurate quantification of 3'-Sialyllactose from biological matrices is crucial for research. The following is a generalized protocol based on common analytical techniques.

Sample Preparation: Extraction and Purification from Milk

This protocol outlines the solid-phase extraction (SPE) of 3'-SL from a milk sample using a graphitized carbon cartridge.[1]

Materials:

-

Whole milk sample

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (ACN)

-

Ultrapure water

-

Graphitized carbon SPE cartridge

-

Centrifuge

-

Vacuum manifold for SPE

-

Lyophilizer or vacuum concentrator

Procedure:

-

Defatting and Deproteinization:

-

Centrifuge 10 mL of whole milk at 4,000 x g for 30 minutes at 4°C to separate the fat layer.[1]

-

Carefully collect the skimmed milk.[1]

-

To precipitate proteins, add an equal volume of cold ethanol (B145695) (-20°C), vortex, and incubate at -20°C for 1 hour.[1]

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.[1]

-

Collect the supernatant containing the oligosaccharides.[1]

-

-

Solid-Phase Extraction (SPE):

-

Condition the graphitized carbon SPE cartridge by sequentially washing with 5 mL of 80% ACN with 0.1% TFA, followed by 5 mL of ultrapure water.[1]

-

Load the supernatant onto the conditioned cartridge.[1]

-

Wash the cartridge with 10 mL of ultrapure water to remove unbound sugars and salts.[1]

-

Elute the acidic oligosaccharides, including 3'-SL, with 5 mL of 40% ACN containing 0.1% TFA.[1]

-

-

Sample Concentration:

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying 3'-SL.[1][2]

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Porous Graphitic Carbon (PGC) column.[1]

Typical Parameters:

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. A common transition for 3'-SL is monitoring the precursor ion (m/z 632.2) and a specific product ion.[2]

-

Internal Standard: Use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3'-SL) is recommended for accurate quantification.[1]

-

Data Analysis: A calibration curve is constructed using certified reference standards of 3'-SL to quantify the concentration in the samples.[1]

Workflow for the quantification of 3'-Sialyllactose by HPLC-MS/MS.

Signaling Pathways Involving 3'-Sialyllactose

3'-Sialyllactose has been shown to modulate key cellular signaling pathways, contributing to its biological effects.

PI3K/Akt Signaling Pathway

3'-SL can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] This activation has been linked to promoting osteogenesis (bone formation).

Activation of the PI3K/Akt signaling pathway by 3'-Sialyllactose.

Inhibition of TLR4 Inflammatory Signaling

3'-SL can also exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[4] This is particularly relevant in the context of gut health and immune modulation.

Inhibitory effect of 3'-Sialyllactose on the TLR4 inflammatory pathway.

Conclusion

3'-Sialyllactose stands out as a crucial bioactive compound, with human milk being its most significant natural source. The substantial variation in its concentration across different species and lactation stages highlights the importance of precise and reliable analytical methods for its study. The detailed protocols for extraction and quantification using advanced techniques like HPLC-MS/MS provide a robust framework for researchers. Furthermore, understanding its role in modulating key signaling pathways, such as the PI3K/Akt and TLR4 pathways, opens avenues for its application in infant nutrition and therapeutic development. This guide provides a foundational resource for scientists and professionals aiming to harness the potential of 3'-Sialyllactose.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nmpharmtech.com [nmpharmtech.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Highly efficient biosynthesis of 3'-sialyllactose in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Antiviral Enigma of 3'-Sialyllactose: A Technical Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Antiviral Mechanism of Action of 3'-Sialyllactose.

This technical guide delineates the multifaceted antiviral mechanism of 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide. We will explore its dual role as a competitive inhibitor of viral entry and a modulator of the host immune response, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: A Two-Pronged Approach

3'-Sialyllactose exerts its antiviral effects through two primary mechanisms:

-

Competitive Inhibition of Viral Attachment: 3'-SL structurally mimics sialic acid-containing glycans on the surface of host cells. Many viruses, including influenza and rotaviruses, utilize these host glycans as receptors for initial attachment. By acting as a soluble "decoy" receptor, 3'-SL binds to the viral attachment proteins, such as the hemagglutinin of influenza virus, thereby sterically hindering the virus from binding to its cellular targets and preventing the first critical step of infection.[1][2]

-

Immunomodulation: Beyond direct viral inhibition, 3'-SL modulates the host's innate immune response to viral infections. It has been shown to attenuate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS), which are often associated with the pathology of severe viral illnesses.[2][3][4][5][6] This immunomodulatory effect helps to control the inflammatory storm that can be triggered by viral infections.

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of 3'-Sialyllactose has been quantified against several viruses. The following tables summarize key findings from in vitro studies.

| Virus | Assay | Cell Line | Efficacy Metric | Value | Reference |

| Influenza A (H1N1) | Antiviral Assay | HEP-2 | IC50 | 33.46 µM | [2][3][4][5][6] |

| Influenza A (H1N1) | TCID50 Assay | HEP-2 | TCID50 Reduction | From 10⁻³·⁷¹/0.1 mL to 10⁻²·⁹/0.1 mL | [3][4] |

| Rotavirus (G2P[7]) | Infectivity Assay | MA104 | % Reduction in Infectivity | 47% | [7][8] |

| Rotavirus (G2P[7]) | Infectivity Assay (with 6'-SL) | MA104 | % Reduction in Infectivity | 73% | [7][8] |

Table 1: In Vitro Antiviral Efficacy of 3'-Sialyllactose

| Cytokine | Cell Line | Stimulus | 3'-SL Concentration | Effect | Reference |

| TNF-α | HEP-2 | H1N1 Virus | 200 µg/mL | Reduction in mRNA expression | [3][4][5][6] |

| IL-6 | HEP-2 | H1N1 Virus | 200 µg/mL | Reduction in mRNA expression | [3][4][5][6] |

| iNOS | HEP-2 | H1N1 Virus | 200 µg/mL | Reduction in mRNA expression | [3][4][5][6] |

Table 2: Immunomodulatory Effects of 3'-Sialyllactose

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to evaluate the antiviral activity of 3'-Sialyllactose.

Plaque Reduction Assay for Influenza Virus

This assay determines the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of plaques formed in a cell monolayer.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation.

-

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of 3'-Sialyllactose in serum-free medium.

-

Pre-incubate a standardized amount of influenza virus with each dilution of 3'-SL for 1 hour at 37°C.

-

Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with the virus/3'-SL mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentration of 3'-SL.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

Fix the cells with a solution such as 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no 3'-SL).

-

Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is an endpoint dilution assay that quantifies the amount of virus required to infect 50% of the inoculated cell cultures.

-

Cell Line: Human laryngeal carcinoma cell line (HEP-2) can be used for influenza virus TCID50 assays.[3][4][5][6]

-

Procedure:

-

Seed HEP-2 cells into a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare ten-fold serial dilutions of the virus stock.

-

Inoculate replicate wells (typically 8) for each virus dilution.

-

Incubate the plate at 37°C and observe for cytopathic effects (CPE) for a defined period (e.g., 5-7 days).

-

The number of CPE-positive wells is recorded for each dilution.

-

The TCID50 value is calculated using the Reed-Muench method.

-

To test the inhibitory effect of 3'-SL, the assay is performed in the presence of various concentrations of the compound.

-

Hemagglutination Inhibition (HI) Assay

This assay measures the ability of a substance to inhibit the agglutination (clumping) of red blood cells (RBCs) by a virus.

-

Reagents: Influenza virus, 1% suspension of chicken or turkey red blood cells, 3'-Sialyllactose solutions.

-

Procedure:

-

Serially dilute the 3'-Sialyllactose solution in V-bottom 96-well plates.

-

Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the 3'-SL dilutions.

-

Incubate the plate at room temperature for 30 minutes to allow the 3'-SL to bind to the virus.

-

Add the 1% RBC suspension to each well.

-

Incubate the plate at room temperature for 30-60 minutes.

-

The HI titer is the highest dilution of 3'-SL that completely inhibits hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

-

Rotavirus Infectivity Assay

This assay quantifies the reduction in viral infectivity in the presence of an inhibitor.

-

Cell Line: MA104 cells (embryonic African green monkey kidney) are commonly used for rotavirus studies.[7][8]

-

Procedure:

-

Seed MA104 cells in 96-well plates and grow to confluence.

-

Pre-incubate a known titer of human rotavirus with different concentrations of 3'-Sialyllactose for 1 hour at 37°C.

-

Infect the MA104 cell monolayers with the virus/3'-SL mixtures.

-

After a 1-hour adsorption period, wash the cells and add fresh medium containing the respective 3'-SL concentrations.

-

Incubate the plates for 16-18 hours.

-

Fix the cells and perform immunofluorescence staining for a viral antigen (e.g., VP6).

-

The number of fluorescent foci (infected cells) is counted, and the percentage reduction in infectivity is calculated compared to the virus control.

-

Signaling Pathways and Logical Relationships

The molecular mechanisms underlying the immunomodulatory effects of 3'-Sialyllactose are complex. While it does not appear to inhibit the canonical NF-κB pathway upon TLR4 activation, evidence suggests its involvement in other signaling cascades.

References

- 1. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection [frontiersin.org]

- 5. Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Milk Oligosaccharides Inhibit Human Rotavirus Infectivity in MA104 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Milk Oligosaccharides Inhibit Human Rotavirus Infectivity in MA104 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of 3'-Sialyllactose Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO), is emerging as a significant immunomodulatory agent with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific understanding of 3'-SL's mechanisms of action, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols for foundational research in this area are provided, alongside visualizations of the key signaling pathways implicated in its anti-inflammatory effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of 3'-Sialyllactose sodium salt.

Introduction

Chronic inflammation is a key pathological feature of a wide range of diseases, including cardiovascular conditions, autoimmune disorders, and inflammatory bowel disease.[1] Human milk oligosaccharides (HMOs) are a complex group of glycans that play a crucial role in shaping the infant gut microbiome and immune system.[2][3] Among these, 3'-Sialyllactose (3'-SL) has garnered significant attention for its ability to modulate immune responses and suppress inflammation.[4] This guide synthesizes the current evidence for the anti-inflammatory effects of 3'-SL, focusing on its molecular mechanisms and providing practical information for its study.

In Vitro Anti-inflammatory Effects of 3'-Sialyllactose

In vitro studies using various immune cell types have consistently demonstrated the anti-inflammatory capacity of 3'-SL. These studies often utilize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production

3'-SL has been shown to significantly reduce the production of key pro-inflammatory cytokines in a dose-dependent manner. In murine bone marrow-derived macrophages (BMDMs), 3'-SL exhibited an IC50 value of approximately 15 µg/mL for the inhibition of inflammatory cytokine production.[5] Co-treatment of LPS-stimulated macrophages with 3'-SL leads to a marked decrease in the expression and secretion of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][5]

Data Summary: In Vitro Cytokine Inhibition by 3'-Sialyllactose

| Cell Type | Inflammatory Stimulus | 3'-SL Concentration | Cytokine | Percent Inhibition | Reference |

| Murine BMDMs | LPS | 15 µg/mL (IC50) | Inflammatory Cytokines | ~50% | [5] |

| Murine BMDMs | LPS | Not Specified | IL-1β | ~70% | [5] |

| Murine BMDMs | LPS | Not Specified | IL-6 | ~90% | [5] |

| Human THP-1 monocytes | LPS | Not Specified | IL-1β mRNA | Attenuated | [5] |

| Human THP-1 monocytes | LPS | Not Specified | IL-6 mRNA | Attenuated | [5] |

| Human PBMCs | LPS | Not Specified | IL-1β protein | Attenuated | [5] |

| RAW 264.7 macrophages | LPS (10 ng/ml) | 500 µg/ml (as pooled HMOs) | IL-1β mRNA | ~70% | [6] |

| RAW 264.7 macrophages | LPS (10 ng/ml) | 500 µg/ml (as pooled HMOs) | IL-6 mRNA | ~80% | [6] |

In Vivo Anti-inflammatory Effects and Therapeutic Potential

The anti-inflammatory effects of 3'-SL observed in vitro have been corroborated by numerous in vivo studies across different disease models.

Atherosclerosis

In a murine model of atherosclerosis (Ldlr-/- mice), both subcutaneous and oral administration of 3'-SL significantly reduced the development of atherosclerotic lesions and the associated inflammation.[5][6] This suggests that 3'-SL can exert systemic anti-inflammatory effects.

Atopic Dermatitis

Oral administration of 3'-SL has been shown to alleviate symptoms of atopic dermatitis in mouse models.[4] The therapeutic effect is attributed to the induction of regulatory T cells (Tregs) and the downregulation of atopic dermatitis-related cytokines.[4][7]

Gut Inflammation and Ulcerative Colitis

In models of ulcerative colitis, 3'-SL, particularly in synergy with Bifidobacterium infantis, has been demonstrated to mitigate intestinal inflammation and restore gut barrier function.[2][8] This effect is linked to the modulation of the gut microbiota and the increased production of anti-inflammatory short-chain fatty acids (SCFAs).[1][2]

Osteoarthritis

Preclinical studies in animal models of osteoarthritis have shown that 3'-SL can protect against cartilage degradation by inhibiting the production of inflammatory cytokines and matrix metalloproteinases (MMPs).[9]

Molecular Mechanisms of Action

The anti-inflammatory properties of 3'-SL are not mediated by direct antagonism of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[5][6] Studies have shown that 3'-SL does not alter the activation of downstream signaling pathways such as NF-κB and mitogen-activated protein kinases (MAPKs).[5][6][10] Instead, the mechanism appears to be more nuanced, involving transcriptional and epigenetic regulation.

Transcriptional Regulation via LXR and SREBP

Transcriptome analysis has revealed that 3'-SL attenuates the expression of a specific subset of inflammatory genes while promoting the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP).[5][6][11] These transcription factors are involved in the resolution of inflammation and lipid metabolism.

Epigenetic Modifications

The anti-inflammatory effects of 3'-SL are associated with a reduction in histone H3K27 acetylation at a subset of LPS-inducible enhancers.[5][12] This epigenetic modification leads to a decreased accessibility of these enhancers for transcription factors, thereby dampening the inflammatory gene expression program.

Induction of Regulatory T Cells (Tregs)

In the context of allergic inflammation, 3'-SL has been shown to directly induce the differentiation of TGF-β-mediated regulatory T cells.[4][7] Tregs play a critical role in maintaining immune tolerance and suppressing excessive inflammatory responses.

Modulation of Gut Microbiota

As a prebiotic, 3'-SL can selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium.[4] This shift in the microbiota composition leads to an increased production of SCFAs, which have well-documented anti-inflammatory effects, including the activation of G-protein coupled receptors like GPR41 and GPR43.[2]

Visualizing the Mechanisms of 3'-Sialyllactose

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms through which 3'-SL exerts its anti-inflammatory effects.

Figure 1: Intracellular signaling pathways modulated by 3'-Sialyllactose.

Figure 2: Induction of Regulatory T Cells by 3'-Sialyllactose.

Figure 3: Modulation of the gut-immune axis by 3'-Sialyllactose.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the anti-inflammatory properties of 3'-Sialyllactose.

In Vitro Macrophage Stimulation Assay

Figure 4: Workflow for in vitro macrophage stimulation assay.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound salt (e.g., 0, 10, 50, 100 µg/mL). Cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 100 ng/mL. A control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: The culture supernatant is collected for cytokine analysis. The cells are lysed for RNA or protein extraction.

-

Analysis:

-

Cytokine Quantification: Levels of IL-1β, IL-6, and TNF-α in the supernatant are measured using commercially available ELISA kits.

-

Gene Expression Analysis: Total RNA is extracted from the cell lysates, and reverse transcribed to cDNA. The expression of genes encoding for pro-inflammatory cytokines is quantified by real-time quantitative PCR (RT-qPCR) using specific primers.

-

Western Blot Analysis of NF-κB Signaling

Methodology:

-

Cell Treatment and Lysis: Macrophages are treated with 3'-SL and/or LPS for various time points (e.g., 0, 15, 30, 60 minutes). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65 and IκBα.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound salt has demonstrated significant and reproducible anti-inflammatory effects across a range of preclinical models. Its unique mechanism of action, which involves transcriptional and epigenetic regulation rather than direct receptor antagonism, makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. Future research should focus on elucidating the precise molecular targets of 3'-SL, conducting well-designed clinical trials to evaluate its efficacy and safety in human populations[9], and exploring its potential in combination with other therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

- 1. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]

- 2. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. layerorigin.com [layerorigin.com]

- 4. 3'-Sialyllactose prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3'-Sialyllactose in Neonatal Gut Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Sialyllactose (3'-SL) is a prominent acidic human milk oligosaccharide (HMO) that plays a pivotal role in the development and maturation of the neonatal gut. As a bioactive component of human milk, 3'-SL is not digested in the upper gastrointestinal tract, allowing it to reach the colon intact where it exerts its multifaceted functions.[1] This technical guide provides a comprehensive overview of the mechanisms of action of 3'-SL, its impact on the gut microbiota, and its influence on intestinal epithelial and immune cell signaling pathways. Quantitative data from key preclinical and in vitro studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area of neonatal health.

Mechanisms of Action of 3'-Sialyllactose

3'-Sialyllactose influences neonatal gut development through several key mechanisms:

-

Prebiotic Effects: 3'-SL selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium and Bacteroides species, which are crucial for establishing a healthy gut microbiome in infants.[2][3] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which have numerous benefits for the host.[4][5]

-

Modulation of Host-Pathogen Interactions: 3'-SL can act as a decoy receptor, inhibiting the adhesion of pathogens to the intestinal epithelium, thereby reducing the risk of infections.

-

Immunomodulation: 3'-SL directly interacts with immune cells to modulate inflammatory responses. It has been shown to attenuate pro-inflammatory cytokine production, potentially through the Toll-like receptor 4 (TLR4) signaling pathway.[6][7] This immunomodulatory activity is crucial for promoting immune tolerance in the developing neonate.

Data Presentation: Quantitative Effects of 3'-Sialyllactose

The following tables summarize the quantitative findings from key studies investigating the effects of 3'-SL on neonatal gut development.

Table 1: Effect of 3'-Sialyllactose on Gut Microbiota Composition

| Experimental Model | 3'-SL Concentration/Dose | Key Findings | Reference |

| In vitro fermentation with human infant fecal microbiota | Not specified | Promoted the growth of Bifidobacterium longum subsp. infantis. | [5] |

| In vitro SHIME® model with adult fecal microbiota | Not specified | Increased relative abundance of Phascolarctobacterium and Lachnospiraceae. No significant increase in Bifidobacterium. | [4] |

| Neonatal piglet model | 130 mg/L, 380 mg/L, 760 mg/L | Minor effects on the relative abundances of specific microbes. | [8][9] |

| Rat model | Not specified | Increased abundance of Lactobacillus spp. and decreased abundance of Helicobacter spp. | [10] |

Table 2: Effect of 3'-Sialyllactose on Short-Chain Fatty Acid (SCFA) Production

| Experimental Model | 3'-SL Concentration/Dose | Key Findings | Reference |

| In vitro SHIME® model with adult fecal microbiota | Not specified | Significantly increased the concentration of butyrate. | [4] |

| Rat model with probiotic co-administration | Not specified | Elevated fecal SCFA levels. | [10] |

| Neonatal piglet model | 130 mg/L, 380 mg/L, 760 mg/L | No significant difference in colonic SCFA profiles compared to control. | [8][9] |

Table 3: Immunomodulatory Effects of 3'-Sialyllactose

| Experimental Model | 3'-SL Concentration/Dose | Key Findings | Reference |

| Murine bone marrow-derived macrophages (LPS-stimulated) | 100 µg/mL | Attenuated mRNA levels of IL-6 and IL-1β. | [6] |

| Human monocytic THP-1 cells (LPS-stimulated) | Not specified | Attenuated IL-6 and IL-1β mRNA expression. | [11] |

| Caco-2/HT29-MTX co-culture (inflammatory conditions) | Not specified | Fermented media from HMO mixtures containing 3'-SL protected against inflammatory intestinal barrier disruption. | [12] |

| DSS-induced colitis mouse model | 25 mg/day | Reduced serum levels of pro-inflammatory cytokines (IL-6, IL-17A, TNF-α) and increased anti-inflammatory IL-10. | [5] |

Signaling Pathways Modulated by 3'-Sialyllactose

The biological effects of 3'-SL are mediated through its interaction with specific cellular signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling Pathway

3'-SL has been shown to modulate the TLR4 signaling pathway, a key pathway in the innate immune response.[6][7] However, it is crucial to note that some studies suggest that the observed TLR4 activation by 3'-SL preparations may be due to lipopolysaccharide (LPS) contamination.[7] LPS-free 3'-SL did not activate NF-κB via human TLR4 in some experiments.[7] When TLR4 is activated, it initiates a signaling cascade that can lead to the production of pro-inflammatory cytokines. The proposed modulatory role of 3'-SL may involve dampening this response to prevent excessive inflammation in the neonatal gut.

Short-Chain Fatty Acid (SCFA) Signaling

The fermentation of 3'-SL by the gut microbiota leads to the production of SCFAs, which act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, on intestinal epithelial and immune cells.[13][14][15] This signaling can influence various cellular processes, including inflammation, gut barrier integrity, and hormone secretion.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3'-Sialyllactose.

In Vitro Intestinal Epithelial Cell Model (Caco-2)

This protocol describes a general workflow for assessing the impact of 3'-SL or its fermentation products on intestinal barrier function and inflammatory responses.

Methodology:

-

Cell Seeding and Differentiation: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[17][18]

-

Barrier Integrity Monitoring: Transepithelial electrical resistance (TEER) is measured periodically to monitor the formation and integrity of the tight junctions between cells.[17]

-

Treatment: The differentiated Caco-2 monolayers are treated with varying concentrations of 3'-SL or with the supernatant from in vitro fermentation of 3'-SL by gut microbiota.

-

Inflammatory Challenge (Optional): To study the protective effects of 3'-SL, an inflammatory stimulus (e.g., a cocktail of TNF-α and IL-1β) can be added to the basolateral compartment.[12][19]

-

Barrier Function Assessment: Post-treatment, TEER is measured again, and permeability is assessed using marker molecules like FITC-dextran.[17]

-

Analysis of Inflammatory Markers and Tight Junctions: The supernatant is collected to measure the secretion of pro- and anti-inflammatory cytokines (e.g., IL-6, IL-8, IL-10) using ELISA. The cells are lysed to analyze the expression of tight junction proteins (e.g., occludin, claudin-1, ZO-1) by Western blotting or immunofluorescence.

In Vivo Neonatal Piglet Model

The neonatal piglet is a well-established model for studying infant nutrition and gut development due to its physiological and anatomical similarities to human infants.[20][21]

Methodology:

-

Animal Model and Housing: Newborn piglets are obtained and housed in individual incubators to control diet and environment.[8][9]

-

Diet Formulation: Piglets are fed a milk replacer formula supplemented with different concentrations of 3'-SL (e.g., 0 mg/L, 130 mg/L, 380 mg/L, 760 mg/L).[8][9]

-

Experimental Period: The feeding trial typically lasts for several weeks (e.g., 2 to 4 weeks).

-

Sample Collection: At the end of the study, blood, intestinal tissues (duodenum, jejunum, ileum, colon), and luminal contents are collected.

-

Gut Microbiota Analysis: DNA is extracted from fecal or colonic contents, and 16S rRNA gene sequencing is performed to analyze the composition of the gut microbiota.

-

SCFA Analysis: Luminal contents are analyzed for SCFA concentrations using gas chromatography.

-

Intestinal Morphology and Histology: Intestinal tissue sections are stained (e.g., with H&E) to assess villus height, crypt depth, and immune cell infiltration.

-

Gene Expression Analysis: RNA is extracted from intestinal tissues to quantify the expression of genes related to barrier function, immune response, and nutrient transport using qPCR.

In Vitro Gut Fermentation Model (SHIME®)

The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a dynamic in vitro model that simulates the different regions of the human gastrointestinal tract.[4][22][23][24]

Methodology:

-

Model Setup: The SHIME® system, consisting of a series of reactors simulating the stomach, small intestine, and different parts of the colon (ascending, transverse, descending), is inoculated with a fecal slurry from healthy donors.[4][24]

-

Stabilization Period: The microbial community is allowed to stabilize for a period of time (e.g., 2 weeks) under controlled conditions of pH, temperature, and retention time.[22]

-

Treatment Period: 3'-Sialyllactose is added to the system daily for a defined treatment period (e.g., 2 weeks).

-